molecular formula C₄H₈Br₂O₂ B044904 Dioxane dibromide CAS No. 15481-39-7

Dioxane dibromide

Cat. No. B044904
CAS RN: 15481-39-7
M. Wt: 247.91 g/mol
InChI Key: DTLTUUJDCNTTSN-UHFFFAOYSA-N
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Description

Dioxane dibromide is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .


Synthesis Analysis

Dioxane dibromide has been used as a solid brominating agent in the synthesis of various compounds . For instance, it has been used for the selective α-bromination of substituted acetophenones . It has also been used in the bromination of substituted coumarins under solvent-free conditions .


Chemical Reactions Analysis

Dioxane dibromide has been used in various chemical reactions. For example, it has been used in the bromination of substituted coumarins . The reaction is believed to proceed through the formation of sulphonic acid, which then reacts with the amine to yield guanidines .


Physical And Chemical Properties Analysis

Dioxane dibromide has a density of 2.1±0.1 g/cm3, a boiling point of 222.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.0±3.0 kJ/mol and a flash point of 85.9±25.8 °C . Its index of refraction is 1.548, and it has a molar refractivity of 37.2±0.3 cm3 .

Scientific Research Applications

Bromination of Substituted Coumarins

Dioxane dibromide has been used in the bromination of substituted coumarins under solvent-free conditions . This process involves the regioselective bromination of substituted coumarins using dioxane dibromide as the solid brominating agent .

Synthesis of α-Bromo and α,α-Dibromoalkanones

Dioxane dibromide has been successfully used for the selective synthesis of α-bromo and α,α-dibromoalkanones . This process is carried out under solvent-free conditions and microwave irradiation .

α-Bromination of Substituted Acetophenones

Dioxane dibromide has been used for the selective α-bromination of substituted acetophenones . This process is carried out using dioxane as a solvent at room temperature .

Synthesis of Brominated Coumarins

Brominated coumarins have immense synthetic, biological, and industrial importance due to their occurrence in nature and applications in pharmaceuticals . Dioxane dibromide has been used in the synthesis of these brominated coumarins .

Synthesis of Furocoumarins and Dihydrofurocoumarins

Brominated coumarins serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .

Synthesis of Insecticidal and Fungicidal Compounds

Halocoumarins, which can be synthesized using dioxane dibromide, exhibit insecticidal and fungicidal properties . This makes dioxane dibromide an important compound in the production of these insecticidal and fungicidal compounds .

Safety and Hazards

Dioxane dibromide is considered hazardous. It is extremely flammable and causes severe skin burns and eye damage . It is toxic if inhaled and may cause respiratory irritation . It may also cause cancer .

Mechanism of Action

Target of Action

Dioxane dibromide, also known as 1,4-dioxane or molecular bromine, primarily targets organic compounds with double bonds, such as substituted coumarins . The compound’s role is to act as a brominating agent, introducing bromine atoms into the target molecules .

Mode of Action

Dioxane dibromide interacts with its targets through a process known as bromination . In this process, bromine atoms from dioxane dibromide are added to the target molecules, specifically at the sites of double bonds . This results in the formation of brominated derivatives of the target molecules .

Biochemical Pathways

The bromination of target molecules by dioxane dibromide affects various biochemical pathways. For instance, brominated coumarins, which are products of the interaction between dioxane dibromide and coumarins, serve as important synthetic precursors of furocoumarins and dihydrofurocoumarins . These compounds are widely used as photosensitizers and chemotherapeutic agents to combat skin diseases .

Pharmacokinetics

It’s known that the compound is used in solvent-free conditions, suggesting that it may have good bioavailability .

Result of Action

The primary result of dioxane dibromide’s action is the formation of brominated derivatives of the target molecules . These derivatives have various applications, including their use in the synthesis of photosensitizers and chemotherapeutic agents .

Action Environment

The action of dioxane dibromide is influenced by various environmental factors. For instance, the compound has been successfully used for selective α-bromination of substituted acetophenones by using dioxane as a solvent at room temperature . Moreover, it has been used for the selective synthesis of α-bromo and α,α-dibromoalkanones supported on silica gel under solvent-free conditions and microwave irradiation . These examples suggest that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, the presence of a solvent, and the use of a supporting material .

properties

IUPAC Name

1,4-dioxane;molecular bromine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTUUJDCNTTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935070
Record name Bromine--1,4-dioxane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxane dibromide

CAS RN

15481-39-7
Record name 1,4-Dioxane, compd. with bromine (1:1)
Source CAS Common Chemistry
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Record name Dioxane dibromide
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Record name Bromine--1,4-dioxane (1/1)
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Record name Bromine - 1,4-Dioxane Complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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